molecular formula C11H12BrNO3 B1603929 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one CAS No. 808127-77-7

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one

Cat. No.: B1603929
CAS No.: 808127-77-7
M. Wt: 286.12 g/mol
InChI Key: OKNWUIBPCYMOEY-UHFFFAOYSA-N
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Description

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one is a synthetic compound belonging to the class of isoindolinones. It has a molecular formula of C11H12BrNO3 and a molecular weight of 286.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one involves the reaction of 4-bromoisoindolin-1-one with 2-bromoethyl methyl ether in the presence of caesium carbonate as a base. The reaction is carried out in N,N-dimethylformamide at a temperature of 60°C for 4 hours . The mixture is then stirred at room temperature overnight, followed by partitioning between water and ethyl acetate. The organic phase is dried, filtered, and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoisoindolin-1-one
  • 6-(2-Methoxyethoxy)isoindolin-1-one
  • 4-Chloro-6-(2-methoxyethoxy)isoindolin-1-one

Uniqueness

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-6-(2-methoxyethoxy)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-2-3-16-7-4-8-9(10(12)5-7)6-13-11(8)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNWUIBPCYMOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619881
Record name 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808127-77-7
Record name 4-Bromo-2,3-dihydro-6-(2-methoxyethoxy)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808127-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 104B (100 mg, 0.44 mmol), Cs2CO3 (163 mg, 0.5 mmol) and 2-bromoethyl methyl ether (0.045 mL, 0.46 mmol) in DMF (2.2 mL) was warmed to 60° C. for 4 hours, stirred at room temperature overnight, and partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4), filtered, and concentrated to give 128 mg of the desired product. MS (ESI(+)) m/e 286,288 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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